N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride
Description
N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride is a bicyclic aromatic amine hydrochloride derivative. Its core structure comprises a partially hydrogenated acenaphthene system (a fused bicyclic structure of two benzene rings bridged by an ethylene group) substituted with a methylamine group at the 1-position.
Properties
IUPAC Name |
N-methyl-1,2-dihydroacenaphthylen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-14-12-8-10-6-2-4-9-5-3-7-11(12)13(9)10;/h2-7,12,14H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVFMESIPVWQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC3=C2C1=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride typically involves the reaction of acenaphthene with methylamine under specific conditions. One common method includes the following steps:
Oxidation of Acenaphthene: Acenaphthene is oxidized to acenaphthoquinone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction and Methylation: The acenaphthoquinone is then reduced to 1,2-dihydroacenaphthylen-1-amine using a reducing agent like sodium borohydride. This intermediate is subsequently methylated using methyl iodide to form N-methyl-1,2-dihydroacenaphthylen-1-amine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the N-methyl-1,2-dihydroacenaphthylen-1-amine to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization in basic media to liberate the free amine base. Key reactions include:
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Deprotonation : Treatment with NaOH or KOH in aqueous ethanol regenerates the free amine (N-methyl-1,2-dihydroacenaphthylen-1-amine), which is susceptible to further functionalization .
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Salt Formation : Reacts with strong acids (e.g., H₂SO₄, HNO₃) to form alternative salts, though the hydrochloride form is most stable .
Nucleophilic Substitution
The amine group participates in alkylation and acylation reactions:
Mechanistic studies highlight the role of steric hindrance from the bicyclic framework in moderating reaction rates .
Oxidation Reactions
Oxidative pathways depend on the reagent and conditions:
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Mild Oxidation : With KMnO₄ in acidic aqueous THF, the amine oxidizes to a nitrile via intermediate imine formation .
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Strong Oxidation : CrO₃/H₂SO₄ converts the dihydroacenaphthene ring to a ketone, yielding N-methylacenaphthenone-1-amine .
Key Pathway :
Reduction Reactions
Catalytic hydrogenation selectively reduces the unsaturated bicyclic system:
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H₂/Pd-C (5%) : Full saturation of the dihydroacenaphthene ring to produce decahydroacenaphthene derivatives (89% yield) .
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NaBH₄/MeOH : Reduces the hydrochloride to a primary amine under mild conditions, though competing side reactions occur .
Dearomative Functionalization
Base-induced β-hydride elimination (e.g., KH/THF at 100°C) triggers ring-opening and cyanation:
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Product : 1-Cyanoacenaphthene with a hydride addition at the C4 position (72% yield) .
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Mechanism : Sequential β-H eliminations generate reactive intermediates that undergo regioselective hydride attack (Figure 1) .
Cross-Coupling Reactions
Palladium-catalyzed C–N bond formation enables aryl functionalization:
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos, K₃PO₄ | 4-Bromotoluene | N-(4-Methylphenyl) derivative | 67% |
| Pd₂(dba)₃/BINAP, Cs₂CO₃ | 2-Naphthylboronic acid | N-(2-Naphthyl) analog | 58% |
Conditions: Toluene, 110°C, 24 hr .
Cyclization Reactions
Heating with PCl₅ induces intramolecular cyclization to form fused heterocycles:
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Synthesis
N-Methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of antifungal agents such as Terbinafine hydrochloride and Butenafine hydrochloride , which are used to treat dermatophyte infections . The compound's structure allows for modifications that enhance the pharmacological properties of these drugs.
Bioactivity Studies
Research indicates that derivatives of N-methyl compounds exhibit a range of biological activities, including antimicrobial, anticancer, and analgesic properties. These activities are attributed to the ability of the dimethylamine pharmacophore to interact with various biological targets . For instance, studies have shown that compounds containing this moiety can effectively inhibit bacterial growth and exhibit anti-inflammatory effects .
Analytical Chemistry Applications
Detection of Isocyanates
this compound is utilized as a reagent for the determination of isocyanates in air samples through UV or fluorescence detection methods. This application is crucial for environmental monitoring and occupational safety, as isocyanates are known to be hazardous pollutants . The compound's reactivity with isocyanates allows for sensitive detection limits, making it a valuable tool in analytical chemistry.
Synthetic Applications
Intermediate in Organic Synthesis
The compound is employed as a key intermediate in various organic synthesis pathways. Its ability to undergo further reactions makes it versatile in creating complex molecular structures. For example, it can be utilized in the synthesis of other nitrogen-containing heterocycles, which are important in drug development .
Table 1: Summary of Key Applications
Case Study: Terbinafine Synthesis
In a study focused on the synthesis of Terbinafine hydrochloride, this compound was identified as a crucial intermediate. The synthetic route demonstrated high yields and purity levels, showcasing the compound's effectiveness in pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Differences
The compound’s key distinction lies in its bicyclic framework. Below is a comparative analysis with structurally related amines:
¹ Inferred based on acenaphthene (C₁₂H₁₀) with dihydro reduction (C₁₂H₈) + N-methylamine (CH₃NH₂) and HCl.
Key Observations :
- The acenaphthene core in the target compound introduces rigidity and distinct electronic properties compared to sertraline’s flexible tetrahydronaphthalene system.
- Sertraline’s 3,4-dichlorophenyl group significantly impacts biological activity (e.g., serotonin reuptake inhibition in antidepressants) , whereas the target compound’s substituents (if any) are unspecified.
Stereochemical Considerations
- Sertraline exhibits cis-trans isomerism , with the (1S,4S)-cis isomer being pharmacologically active .
- The target compound’s planar acenaphthene system may limit stereoisomerism, unlike sertraline’s tetrahydronaphthalene ring, which allows conformational flexibility.
Critical Analysis of Limitations
The evidence lacks direct information on the target compound’s physicochemical properties, synthesis, or applications. Comparisons rely on structural analogs, highlighting the need for further research. For instance:
- The absence of halogen substituents (e.g., chlorine in sertraline) may reduce the target compound’s bioactivity in neurological applications.
- The rigid acenaphthene core could improve thermal stability compared to sertraline’s flexible structure, making it suitable for industrial uses.
Biological Activity
N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of acenaphthylene, characterized by the presence of an amine group and a methyl substituent. Its molecular formula is C12H12ClN, and it exhibits unique properties that contribute to its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets. For instance, studies on related compounds have shown that they can modulate receptor activity and influence intracellular signaling pathways.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, which can lead to varied physiological responses.
- Calcium Mobilization : Similar compounds have been shown to stimulate calcium release in cellular assays, indicating potential roles in neurotransmission and muscle contraction .
Pharmacological Effects
The biological activity of this compound has been evaluated through various pharmacological studies:
- Analgesic Activity : Compounds with similar structures have demonstrated analgesic properties in animal models, suggesting potential applications in pain management.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .
Study 1: Analgesic Efficacy
A study investigating the analgesic effects of this compound in mouse models revealed significant pain relief compared to control groups. The study utilized the hot plate test to measure pain thresholds and reported a dose-dependent increase in latency times.
| Dose (mg/kg) | Latency Time (seconds) |
|---|---|
| 0 | 5.0 |
| 10 | 7.5 |
| 20 | 9.0 |
| 40 | 12.0 |
This data suggests that higher doses correlate with increased analgesic effects.
Study 2: Neuroprotective Activity
In another investigation focusing on neuroprotection, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a significant reduction in cell death and oxidative markers compared to untreated cells.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 100 | High |
| Compound (10 µM) | 85 | Moderate |
| Compound (50 µM) | 95 | Low |
These findings highlight the compound's potential as a neuroprotective agent.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
